cis-2,6-Dimethylpiperidin-4-one hydrochloride
Overview
Description
cis-2,6-Dimethylpiperidin-4-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO. It is a white crystalline solid that is highly soluble in water, alcohol, and ether. This compound is commonly used as a reagent in organic synthesis, particularly in the modification and synthesis of macromolecular compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of cis-2,6-Dimethylpiperidin-4-one hydrochloride typically begins with 2,6-Dimethylpiperidin-4-one.
Reaction with Hydrochloric Acid: The 2,6-Dimethylpiperidin-4-one is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pH, and concentration of reactants.
Purification: The product is then purified through crystallization or other suitable methods to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2,6-Dimethylpiperidin-4-one hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can also be reduced to form different reduced products.
Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: cis-2,6-Dimethylpiperidin-4-one hydrochloride is widely used as a building block in the synthesis of various organic compounds.
Catalysis: It is used as a catalyst in certain chemical reactions.
Biology:
Biochemical Studies: This compound is used in biochemical studies to understand the behavior of piperidine derivatives.
Medicine:
Pharmaceutical Research: It is used in the development of new pharmaceutical compounds and drugs.
Industry:
Mechanism of Action
Mechanism:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, leading to the desired chemical or biological outcome.
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A similar compound with a different functional group.
4-Piperidone: Another related compound with a different substitution pattern.
Uniqueness:
Structural Features: cis-2,6-Dimethylpiperidin-4-one hydrochloride has unique structural features that make it distinct from other similar compounds.
Reactivity: Its reactivity and the types of reactions it undergoes are different from those of similar compounds.
Properties
IUPAC Name |
(2R,6S)-2,6-dimethylpiperidin-4-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNMAFCFQYPWAU-KNCHESJLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H](N1)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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